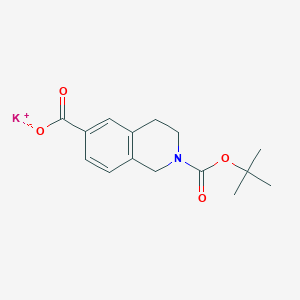
Potassium 2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the protection of the amine group in 1,2,3,4-tetrahydroisoquinoline-6-carboxylate with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at ambient temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions depending on the functional groups present in the molecule.
Common Reagents and Conditions
Deprotection: Common reagents for deprotection of the Boc group include trifluoroacetic acid, hydrochloric acid, and oxalyl chloride.
Substitution: Reagents like sodium hydroxide and DMAP are used for the initial protection of the amine group.
Major Products Formed
The major product formed from the deprotection of Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is the free amine, which can then be used in further synthetic applications .
Applications De Recherche Scientifique
Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate primarily involves the protection of the amine group. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium tert-butyl N-[2-(trifluoroboranuidyl)ethyl]carbamate
- Potassium 2-(Boc-aminoethyl)trifluoroborate
Uniqueness
Potassium2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is unique due to its specific structure, which includes a tetrahydroisoquinoline core and a Boc-protected amine. This combination provides stability and reactivity that are advantageous in multi-step organic synthesis. The compound’s ability to undergo selective deprotection under mild conditions makes it particularly valuable in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C15H18KNO4 |
|---|---|
Poids moléculaire |
315.41 g/mol |
Nom IUPAC |
potassium;2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-6-carboxylate |
InChI |
InChI=1S/C15H19NO4.K/c1-15(2,3)20-14(19)16-7-6-10-8-11(13(17)18)4-5-12(10)9-16;/h4-5,8H,6-7,9H2,1-3H3,(H,17,18);/q;+1/p-1 |
Clé InChI |
ADJLBTCNSSCRGF-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B13033968.png)

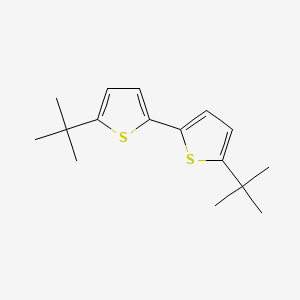
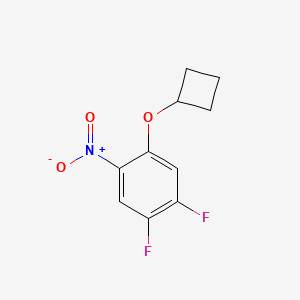
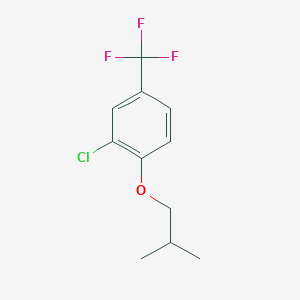
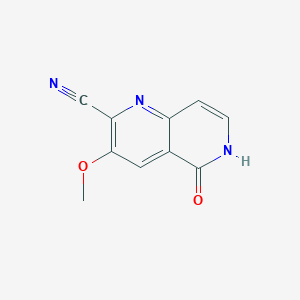
![7-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13033990.png)
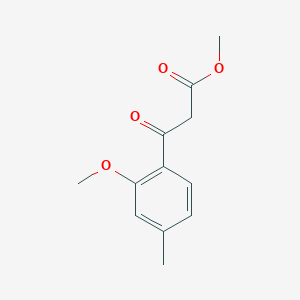

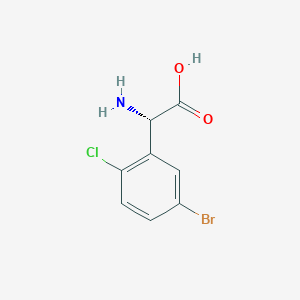

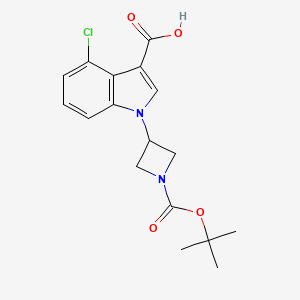
![((2R,3R,5R)-3-(Benzoyloxy)-5-(4-chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluorotetrahydrofuran-2-YL)methyl benzoate](/img/structure/B13034041.png)

